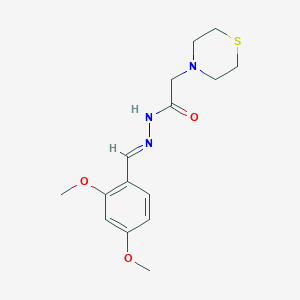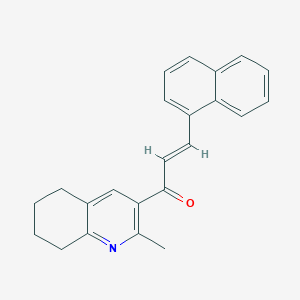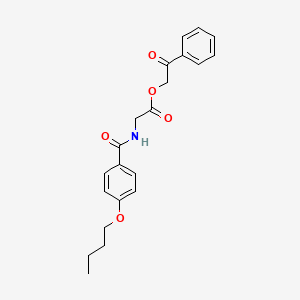
2-oxo-2-phenylethyl N-(4-butoxybenzoyl)glycinate
Vue d'ensemble
Description
2-oxo-2-phenylethyl N-(4-butoxybenzoyl)glycinate, also known as BOC-Glycine-Phenylalanine-O-Butyl Ester, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been found to exhibit unique biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-oxo-2-phenylethyl N-(4-butoxybenzoyl)glycinate involves the activation of the prodrug by enzymes present in the target tissue. The activated compound can then interact with specific receptors or enzymes, leading to the desired biological effect.
Biochemical and Physiological Effects
2-oxo-2-phenylethyl N-(4-butoxybenzoyl)glycinate has been found to exhibit unique biochemical and physiological effects. This compound has been shown to inhibit the activity of enzymes such as chymotrypsin and elastase, which are involved in the breakdown of proteins. This inhibition can lead to the accumulation of proteins in the target tissue, leading to the desired biological effect.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 2-oxo-2-phenylethyl N-(4-butoxybenzoyl)glycinate in lab experiments is its potential application as a prodrug. This approach can improve the efficacy of the drug and reduce its side effects. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring.
Orientations Futures
There are several future directions for the research on 2-oxo-2-phenylethyl N-(4-butoxybenzoyl)glycinate. One of the significant directions is the development of new methods for the synthesis of this compound, which can improve its yield and purity. Another direction is the exploration of its potential applications in the treatment of various diseases, such as cancer and inflammation. Additionally, the development of new prodrugs based on this compound can lead to the discovery of novel therapeutic agents.
Conclusion
In conclusion, 2-oxo-2-phenylethyl N-(4-butoxybenzoyl)glycinate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been found to exhibit unique biochemical and physiological effects. Its potential application as a prodrug can improve the efficacy of the drug and reduce its side effects. Further research in this area can lead to the discovery of novel therapeutic agents.
Applications De Recherche Scientifique
2-oxo-2-phenylethyl N-(4-butoxybenzoyl)glycinate has been found to exhibit potential applications in scientific research. One of the significant applications of this compound is in the field of drug delivery. This compound can be used as a prodrug, which can be activated by enzymes present in the target tissue, leading to the release of the active drug. This approach can improve the efficacy of the drug and reduce its side effects.
Propriétés
IUPAC Name |
phenacyl 2-[(4-butoxybenzoyl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-2-3-13-26-18-11-9-17(10-12-18)21(25)22-14-20(24)27-15-19(23)16-7-5-4-6-8-16/h4-12H,2-3,13-15H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNOBFBNJWJGDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC(=O)OCC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-2-phenylethyl 2-[(4-butoxybenzoyl)amino]acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



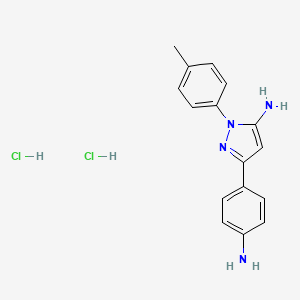



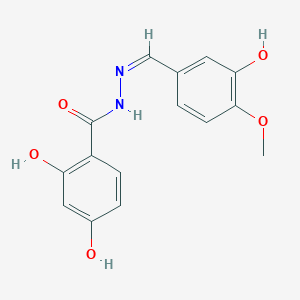
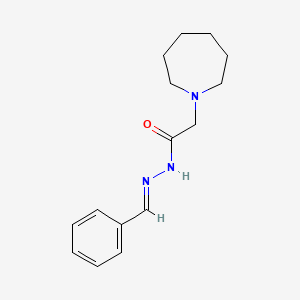
![N-cyclopropyl-2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B3837516.png)
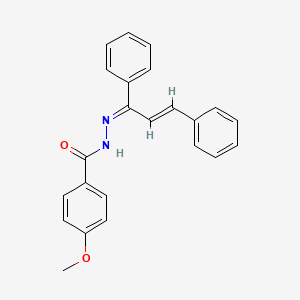
![2-[(3-methoxyphenoxy)methyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B3837529.png)
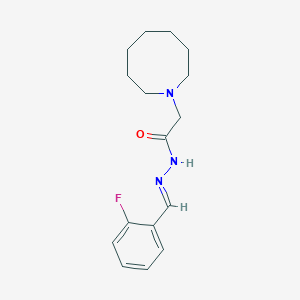
![2-[(3-methyl-2-thienyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B3837535.png)
